Isoalantolactone is a naturally occurring sesquiterpene lactone predominantly found in various plants, particularly those in the Asteraceae family, such as Inula helenium. This compound has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. Isoalantolactone is structurally related to other sesquiterpene lactones and exhibits a unique molecular configuration that contributes to its biological effects.
Isoalantolactone can be isolated from several herbal plants, with Inula helenium being one of the primary sources. It belongs to the class of compounds known as sesquiterpene lactones, which are characterized by a 15-carbon skeleton derived from isoprene units. These compounds are often recognized for their complex structures and potent biological activities.
The synthesis of isoalantolactone has been approached through various methods:
The synthetic pathways often require careful control of reaction conditions, including temperature, solvent choice, and catalyst use, to ensure high stereoselectivity and yield. Advanced techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry are frequently employed to analyze the products formed during synthesis.
Isoalantolactone participates in various chemical reactions that enhance its biological activity:
The pharmacological effects of isoalantolactone are primarily attributed to its ability to modulate cellular signaling pathways:
Data from studies indicate that isoalantolactone's mechanism involves interaction with specific molecular targets within cells, leading to altered gene expression profiles associated with inflammation and cancer progression.
Relevant analyses such as gas chromatography-mass spectrometry (GC-MS) provide insights into the purity and composition of isoalantolactone samples used in research .
Isoalantolactone has several scientific uses:
Isoalantolactone (IAL), a sesquiterpene lactone derived from Inula helenium and related Asteraceae species, demonstrates broad-spectrum anticancer activity through diverse molecular mechanisms. Its efficacy spans multiple solid tumors, positioning it as a promising candidate for oncology drug development.
IAL suppresses tumor growth by inducing reactive oxygen species (ROS)-mediated DNA damage and mitochondrial dysfunction. In colorectal cancer (CRC), IAL (IC₅₀: <10 µM, 48h) synergizes with doxorubicin by amplifying ROS generation, triggering G₂/M cell cycle arrest, and activating JNK signaling. This combination enhances DNA fragmentation and caspase-3 activation in CRC cells [1] [4] [7]. Similarly, in cisplatin-resistant ovarian cancer, IAL inhibits glycolysis by downregulating lactate dehydrogenase A (LDHA), hexokinase 2 (HK2), and phosphofructokinase liver type (PFKL), reducing glucose consumption by 65% and lactate production by 58%. This metabolic reprogramming resensitizes resistant cells to cisplatin-induced apoptosis [10]. In osteosarcoma, IAL (20–40 µM) inhibits constitutive NF-κB activation, upregulates pro-apoptotic Bax, and downregulates anti-apoptotic Bcl-2, culminating in caspase-3 activation [6].
Table 1: Anticancer Effects of Isoalantolactone Across Solid Tumors
Tumor Type | Cell Lines | Key Mechanisms | Observed Effects |
---|---|---|---|
Colorectal Cancer | HCT116, HCT116-OxR | ROS↑, JNK/p38↑, Caspase-3↑ | Synergy with doxorubicin; 80% apoptosis in resistant cells |
Ovarian Cancer | A2780cisR, SNU-8cisR | LDHA↓, HK2↓, PFKL↓; Glucose uptake↓ | Glycolysis suppression; Cisplatin resensitization |
Osteosarcoma | U2OS, MG-63, Saos-2 | Bax/Bcl-2 ratio↑; Caspase-3↑; Cyclin B1↓ | G₂/M arrest; Mitochondrial membrane dissipation |
Breast Cancer | MDA-MB-231 | p38 MAPK/NF-κB↓ | Migration and invasion inhibition (70% suppression) |
IAL inhibits metastasis by targeting extracellular matrix (ECM)-remodeling enzymes. In triple-negative breast cancer (MDA-MB-231 cells), IAL (10–40 µM) suppresses migration and invasion by 70% by downregulating matrix metalloproteinase (MMP)-2 and MMP-9. This occurs through inhibition of the p38 MAPK/NF-κB pathway, reducing MMP-9 mRNA expression by 3.5-fold and MMP-2 by 2.8-fold. Consequently, IAL impairs Matrigel penetration and wound-healing capacity [9]. Similar MMP-2/MMP-9 downregulation is observed in prostate and gastric cancers, indicating a conserved antimetastatic mechanism [1].
IAL exhibits direct antibacterial activity against Gram-positive pathogens and disrupts virulence factor production, offering a strategy to combat antibiotic-resistant infections.
IAL (1–8 µg/mL) restores penicillin G efficacy in methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting β-lactamase enzyme activity during protein translation. This synergy reduces penicillin G’s MIC against MRSA by 16-fold, enhancing bacterial clearance in murine pneumonia models. IAL also promotes macrophage phagocytosis of MRSA, augmenting innate immune responses [1].
At sub-inhibitory concentrations (MIC >1,024 µg/mL), IAL suppresses α-toxin—a key virulence factor in S. aureus—by 90%. This inhibition protects human lung epithelial cells from cytolysis and reduces mortality in murine infection models. The exact mechanism involves interference with agr-mediated quorum sensing, though precise molecular targets require further validation [1].
Table 2: Antimicrobial Mechanisms of Isoalantolactone
Pathogen | Concentration | Key Effects | Therapeutic Impact |
---|---|---|---|
MRSA | 1–8 µg/mL | β-lactamase inhibition; Macrophage phagocytosis↑ | Penicillin G MIC reduced 16-fold; Murine pneumonia clearance |
Staphylococcus aureus | Sub-MIC (>1,024 µg/mL) | α-toxin↓ (90%); agr quorum sensing interference | Lung epithelial cell protection; Mortality reduction |
Escherichia coli (MCR-1+) | 100–425 µg/mL | MCR-1 enzyme inhibition | Polymyxin B synergy; Lipid A remodeling blockade |
IAL exerts neuroprotection by dual-pathway modulation: suppressing neuroinflammation via NF-κB inhibition and activating antioxidant responses through AKT/Nrf2. In LPS-stimulated BV2 microglia, IAL (10 µM) blocks nuclear translocation of NF-κB p65, reducing TNF-α and IL-6 production by 75%. Concurrently, it activates AKT/Nrf2/HO-1 signaling, boosting cellular antioxidant capacity [5] [8]. In Parkinson’s disease (PD) models, IAL (10 mg/kg) ameliorates MPTP-induced motor deficits by protecting dopaminergic neurons in the substantia nigra. It reduces neuronal apoptosis by 60% via Bcl-2 upregulation and Bax downregulation, while mitigating microglial activation-mediated neurotoxicity [5] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0